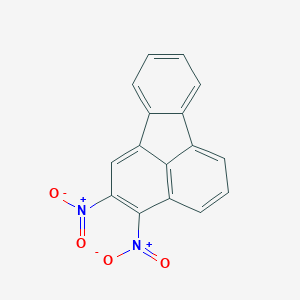

2,3-Dinitrofluoranthene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dinitrofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2O4/c19-17(20)14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18(21)22/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHCFMUGIWBGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC(=C4[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147303 | |

| Record name | Fluoranthene, 2,3-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105735-66-8 | |

| Record name | Fluoranthene, 2,3-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105735668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, 2,3-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Formation and Environmental Generation of Dinitrofluoranthenes

Chemical Synthesis Pathways for Dinitrofluoranthene Isomers

For laboratory applications, dinitrofluoranthenes are synthesized through the nitration of fluoranthene (B47539) or its mononitro derivatives. nih.gov

The synthesis of dinitrofluoranthenes can be achieved by the nitration of fluoranthene or 3-nitrofluoranthene (B1196665) using fuming nitric acid. nih.goviarc.frnih.gov This process is followed by fractionation and purification steps, such as recrystallization, to isolate the desired isomers. nih.goviarc.frnih.gov The nitration of fluoranthene can lead to a variety of mono-, di-, and trinitrofluoranthene derivatives. nih.gov For instance, the renitration of 3-nitrofluoranthene with fuming nitric acid can produce 3,7-, 3,9-, and 3,4-dinitrofluoranthene, along with trinitrofluoranthene isomers. capes.gov.brnih.gov In one study, the yield of 3,7- and 3,9-dinitrofluoranthene (B1199685) from the renitration of 3-nitrofluoranthene was approximately 61.3%. capes.gov.brnih.gov

The position of the nitro group on the fluoranthene molecule influences the formation of subsequent dinitro-isomers. Nitration of 3-nitrofluoranthene yields 3,9-dinitrofluoranthene. researchgate.net Similarly, nitration of 2-acetamidofluoranthene results in 2-acetamido-3-nitrofluoranthene. researchgate.net While the nitration of 2-nitrofluoranthene (B81861) also produces a dinitro product, its specific orientation has not been definitively established. researchgate.net

The synthesis of specific dinitrofluoranthene isomers, such as 2,3-dinitrofluoranthene, requires careful consideration of the starting materials and reaction conditions. For example, the nitration of 3-methoxyfluoranthene with nitric acid in acetic acid initially yields a mixture of 3-methoxy-2-nitrofluoranthene and 3-methoxy-8-nitrofluoranthene. rsc.org Further nitration of this mixture, or of the isolated 3-methoxy-2-nitro isomer, leads to the formation of 3-methoxy-2,8-dinitrofluoranthene. rsc.org This highlights how the presence and position of other functional groups on the fluoranthene ring can direct the position of nitration, a key principle in achieving isomer-specific synthesis.

Environmental Formation Processes in Combustion Emissions

Nitrofluoranthenes, including dinitrofluoranthenes, are formed during the incomplete combustion of fossil fuels that contain fluoranthene. nih.goviarc.fr

The combustion of fossil fuels is a primary source of environmental dinitrofluoranthenes. nih.goviarc.fr During this process, fluoranthene present in the fuel can undergo reactions with nitrogen oxides (NOx) at high temperatures, leading to the formation of various nitrofluoranthene isomers. nih.goviarc.fr These compounds are typically associated with the particulate matter phase of combustion emissions due to their low vapor pressure. nih.goviarc.fr

Dinitrofluoranthenes have been identified in the emissions from several common combustion sources. These include diesel engine exhaust, emissions from kerosene (B1165875) heaters, and the combustion of liquefied petroleum gas (LPG). nih.goviarc.friarc.fr The presence of these compounds in urban air is largely attributed to these sources. nih.gov For instance, 3,7-dinitrofluoranthene (B10014) and 3,9-dinitrofluoranthene have been detected in the particulate matter from diesel engines. iarc.friarc.fr

Table 1: Concentration of Dinitrofluoranthene Isomers in Various Emission Sources

| Dinitrofluoranthene Isomer | Emission Source | Concentration |

|---|---|---|

| 3,7-Dinitrofluoranthene | Diesel Engine Particulates | 0.028 mg/kg of particulate iarc.friarc.frechemi.com |

| 3,9-Dinitrofluoranthene | Diesel Engine Particulates | 0.013 mg/kg of particulate nih.goviarc.fr |

| 3,7-Dinitrofluoranthene | Kerosene Heater Particulates | 0.14 µg/g of particulate iarc.fr |

| 3,7-Dinitrofluoranthene | Airborne Particulates (Sapporo, Japan, 1989) | 0.012 µg/g of particulate (corresponding to 0.005 ng/m³) iarc.fr |

| 3,9-Dinitrofluoranthene | Airborne Particulates (Sapporo, Japan, 1989) | 0.009 µg/g of particulate (corresponding to 0.004 ng/m³) nih.gov |

Atmospheric Transformation Pathways of Fluoranthene and its Derivatives

In addition to direct emissions from combustion sources, nitrofluoranthenes can also be formed in the atmosphere through the transformation of fluoranthene and its derivatives. nih.goviarc.fr Gas-phase reactions of fluoranthene with hydroxyl (OH) radicals and nitrate (B79036) (NO3) radicals can lead to the formation of nitro-PAHs. airuse.eucuni.cz

The reaction with OH radicals is the dominant loss process for gas-phase PAHs like fluoranthene during the day, leading to atmospheric lifetimes of a few hours or less. airuse.euresearchgate.net These reactions, in the presence of NOx, can form nitrofluoranthenes. For example, 2-nitrofluoranthene is known to be formed from the gas-phase reaction of fluoranthene with OH radicals. airuse.eu The reaction of the intermediate PAH-radical adduct with nitrogen dioxide (NO2) results in the formation of a nitro-PAH. acs.org

Nighttime chemistry, involving the reaction of fluoranthene with the nitrate radical (NO3), also contributes to the formation of nitrofluoranthenes. airuse.eucuni.cz While generally a less significant loss process for fluoranthene compared to the OH radical reaction, it is an important pathway for the formation of certain mutagenic nitro-PAHs. airuse.eu Once formed, nitrofluoranthenes themselves can undergo further atmospheric transformations, such as photochemical reactions, which can lead to the formation of other derivatives like hydroxynitrofluoranthene. researchgate.net

Free-Radical Mediated Nitration Reactions

Free-radical nitration is a significant pathway for the formation of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), particularly in atmospheric conditions. Unlike electrophilic nitration, which is discussed in the subsequent section, free-radical processes often lead to different isomer distributions.

The free-radical nitration of fluoranthene has been shown to produce dinitrofluoranthene isomers. Specifically, laboratory studies have demonstrated that the reaction of fluoranthene under free-radical conditions yields 1,2-dinitrofluoranthene (B13714927) (1,2-DNF) and 1,3-dinitrofluoranthene (B12425) (1,3-DNF). osti.govnih.gov This process typically involves nitrating agents such as nitrogen dioxide (NO₂) or the nitrate radical (NO₃•). The reaction yielding 2-nitrofluoranthene (2-NF) as the primary mononitrated product is characteristic of a free-radical mechanism. osti.govnih.gov Subsequent nitration of mononitrofluoranthenes can lead to the formation of dinitro-isomers, although the specific pathways leading to 2,3-DNF are not clearly detailed in the available literature.

Table 1: Dinitrofluoranthene Isomers Formed via Free-Radical Nitration

| Precursor | Reaction Condition | Dinitrofluoranthene Products |

|---|

Electrophilic Nitration Processes

Electrophilic nitration is a common reaction for aromatic compounds and a known source of nitro-PAHs, particularly in environments with high concentrations of nitrating agents, such as in diesel exhaust. This process typically involves the nitronium ion (NO₂⁺) as the electrophile, which can be generated from nitric acid in the presence of a strong acid like sulfuric acid. masterorganicchemistry.com

The electrophilic nitration of fluoranthene primarily yields 3-nitrofluoranthene (3-NF) as the major mononitrated product. osti.govnih.gov Further nitration of 3-NF under electrophilic conditions can produce various dinitrofluoranthene isomers. For instance, the renitration of 3-nitrofluoranthene with fuming nitric acid has been shown to induce the formation of 3,7-dinitrofluoranthene and 3,9-dinitrofluoranthene. iarc.frnih.gov Similarly, the nitration of 2-acetamidofluoranthene results in 2-acetamido-3-nitrofluoranthene, demonstrating that a nitro group can be directed to the 3-position. cdnsciencepub.com The nitration of 3-methoxyfluoranthene yields 3-methoxy-2- and -8-nitrofluoranthene, which upon further nitration can form 3-methoxy-2,8-dinitrofluoranthene. rsc.orgrsc.org However, the direct formation of this compound through this mechanism is not a commonly reported outcome.

Table 2: Products of Electrophilic Nitration of Fluoranthene Derivatives

| Starting Compound | Nitrating Agent | Dinitro-Derivative Product |

|---|---|---|

| 3-Nitrofluoranthene | Fuming Nitric Acid | 3,7-Dinitrofluoranthene, 3,9-Dinitrofluoranthene |

Gas-Phase Reactions with Atmospheric Oxidants

Gas-phase reactions in the atmosphere are a critical source of transformed PAHs. Fluoranthene, being a semi-volatile compound, exists partially in the gas phase where it can react with various atmospheric oxidants like hydroxyl radicals (OH•), nitrogen oxides (NOx), and ozone (O₃). ca.gov

The daytime reaction of gaseous fluoranthene with OH radicals in the presence of NOx is a known pathway to forming mononitrofluoranthenes, predominantly 2-nitrofluoranthene. researchgate.net At night, the reaction of fluoranthene with the nitrate radical (NO₃•) also contributes to the formation of 2-nitrofluoranthene. researchgate.net While these gas-phase reactions are significant sources of mononitrofluoranthenes, the subsequent gas-phase reactions leading to dinitrofluoranthenes, and specifically this compound, are less well-characterized. Theoretical studies suggest that for the reactions of fluoranthene with NO₃/NO₂, 2-nitrofluoranthene is the dominant product, while with N₂O₅, 3-nitrofluoranthene is the major product. researchgate.net The formation of dinitro-isomers would depend on the further reaction of these initial products in the gas phase.

Heterogeneous Reactions on Particulate Matter

Many PAHs in the atmosphere are adsorbed onto the surface of particulate matter. These particle-bound PAHs can undergo heterogeneous reactions with gaseous pollutants. oup.com The nature of the particle surface can influence the reaction pathways and the resulting products.

Studies on the heterogeneous reactions of fluoranthene adsorbed on particles with nitrogen dioxide (NO₂) and ozone (O₃) have shown the formation of dinitrofluoranthenes. oup.com In the dark, these reactions have been observed to produce dinitrofluoranthenes along with 3-nitrofluoranthene. oup.com The specific isomers of dinitrofluoranthene formed can vary depending on the composition of the particulate matter and the reaction conditions. For example, experiments exposing particle-adsorbed fluoranthene to a mixture of N₂O₅, NO₃, and NO₂ did not show an enhancement of isomers typically formed from gas-phase radical reactions, like 2-nitrofluoranthene. researchgate.net This suggests that the nitration mechanism on the particle surface may be different, possibly involving the adsorption of N₂O₅. researchgate.net While dinitrofluoranthenes are known products of these heterogeneous reactions, the formation of this compound is not specifically highlighted in the reviewed studies.

Environmental Distribution and Transport Dynamics of Dinitrofluoranthenes

Occurrence in Airborne Particulate Matter

Dinitrofluoranthenes are frequently detected in airborne particulate matter, particularly in urban environments where combustion sources are concentrated. nih.goviarc.fr

Studies have quantified the concentrations of dinitrofluoranthene isomers in urban air. For instance, in Sapporo, Japan, 3,9-dinitrofluoranthene (B1199685) was detected in airborne particulates at a concentration of 0.009 µg/g of particulates, which corresponds to an atmospheric concentration of 0.004 ng/m³. nih.gov In the same study, 3,7-dinitrofluoranthene (B10014) was found at a level of 0.012 µg/g of particulates, equivalent to 0.005 ng/m³. iarc.fr Particulates from a diesel engine were found to contain 0.013 mg/kg of 3,9-dinitrofluoranthene and 0.028 mg/kg of 3,7-dinitrofluoranthene. nih.goviarc.fr Emissions from a kerosene (B1165875) heater also contained 3,7-dinitrofluoranthene at a concentration of 0.14 µg/g of particulates. iarc.fr

The following table provides a summary of reported concentrations of dinitrofluoranthenes in various airborne particulate matter samples.

| Compound | Source | Concentration in Particulates | Atmospheric Concentration |

| 3,9-Dinitrofluoranthene | Airborne Particulates (Sapporo, Japan) | 0.009 µg/g nih.gov | 0.004 ng/m³ nih.gov |

| Diesel Engine Particulates | 0.013 mg/kg nih.gov | ||

| 3,7-Dinitrofluoranthene | Airborne Particulates (Sapporo, Japan) | 0.012 µg/g iarc.fr | 0.005 ng/m³ iarc.fr |

| Diesel Engine Particulates | 0.028 mg/kg iarc.fr | ||

| Kerosene Heater Emissions | 0.14 µg/g iarc.fr | ||

| Data derived from various environmental studies. |

The distribution of dinitrofluoranthenes across different particle sizes is a critical factor in their atmospheric transport and potential health effects. Research has shown that dinitrofluoranthenes tend to associate with smaller airborne particles. researchgate.net An analysis of size-classified airborne particles revealed that the amounts of 3,9-dinitrofluoranthene were highest in the smallest particle size fractions. researchgate.net

A study that analyzed airborne particles classified by size found the following distribution for 3,9-dinitrofluoranthene: researchgate.net

| Particle Size (µm) | Amount of 3,9-Dinitrofluoranthene (fg/m³) |

| <1.1 | 64 |

| 1.1-2.0 | 14 |

| 2.0-3.3 | 13 |

| 3.3-7.0 | 6 |

| >7.0 | 5 |

| This table illustrates the tendency of 3,9-Dinitrofluoranthene to be concentrated in smaller airborne particles. |

This tendency to be found in smaller particles is significant because these particles can remain suspended in the atmosphere for longer periods, be transported over greater distances, and penetrate deeper into the respiratory system.

Detection in Environmental Matrices (e.g., Soil, Food)

Beyond the atmosphere, dinitrofluoranthenes have been detected in other environmental compartments, indicating their widespread distribution.

Dinitrofluoranthenes that are deposited from the atmosphere can accumulate in surface soil. researchgate.net One study detected 3,9-dinitrofluoranthene in all six analyzed surface soil samples, with concentrations ranging from 47 to 579 pg/g. researchgate.net The presence of these compounds in soil raises concerns about potential contamination of groundwater and uptake by plants. researchgate.net

Nitro-PAHs, including dinitrofluoranthenes, have been identified as contaminants in some food products. echemi.comnih.goviarc.frwho.int The sources of this contamination can include the deposition of airborne particles onto crops. echemi.comnih.goviarc.fr

Atmospheric Partitioning Between Gas and Particle Phases

The distribution of a chemical between the gas and particle phases in the atmosphere is a key determinant of its environmental fate and transport. rsc.orgaaqr.orgrsc.org This partitioning is influenced by the chemical's physical properties, such as its vapor pressure, and ambient conditions like temperature and the concentration of particulate matter. copernicus.org

Dinitrofluoranthenes have very low vapor pressures, which means they are expected to exist almost entirely in the particle phase in the atmosphere. nih.goviarc.fr An estimated Henry's Law constant for 3,7-dinitrofluoranthene of 2.0 x 10⁻¹⁰ atm-cu m/mole suggests that it is essentially nonvolatile from moist soil and water surfaces. echemi.com Similarly, its estimated vapor pressure of 9.1 x 10⁻¹⁰ mm Hg indicates that it is not expected to volatilize from dry soil surfaces. echemi.com This strong association with the particulate phase is a defining characteristic of the atmospheric behavior of dinitrofluoranthenes. nih.goviarc.fr

Advanced Analytical Methodologies for Comprehensive Characterization of Dinitrofluoranthenes

Sample Extraction and Preparation Techniques for Diverse Environmental Media

Effective analysis of dinitrofluoranthenes begins with their efficient extraction from complex environmental samples such as soil, sediment, and airborne particulate matter. This is a critical step to isolate the target analytes from interfering matrix components. env.go.jp

Solid-Liquid Extraction Procedures

Solid-liquid extraction (SLE) is a fundamental technique for isolating dinitrofluoranthenes from solid environmental samples. The choice of solvent and extraction method is crucial for achieving high recovery rates.

Commonly employed SLE methods include:

Soxhlet Extraction: This classic technique uses a specialized apparatus to continuously wash the solid sample with a volatile solvent, ensuring thorough extraction of the target compounds. env.go.jp

Ultrasonic Extraction: This method utilizes ultrasonic vibrations to enhance the extraction of analytes from solid samples into a solvent. env.go.jp It is valued for its simplicity. env.go.jp

Accelerated Solvent Extraction (ASE): A more modern approach that uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, while also reducing solvent consumption. thermofisher.com

For instance, in the analysis of airborne particulates, samples collected on a filter are often extracted with a solvent like dichloromethane. iarc.frnih.gov Similarly, for soil and sediment samples, a mixture of benzene (B151609) and ethanol (B145695) has been used. researchgate.net The selection of the solvent system is critical and is often tailored to the specific properties of the dinitrofluoranthene isomers and the sample matrix.

A comparative table of common solid-liquid extraction methods is presented below:

| Extraction Method | Principle | Common Solvents for Dinitrofluoranthenes | Key Advantages |

| Soxhlet Extraction | Continuous washing of a solid sample with a distilled solvent. env.go.jp | Dichloromethane, Benzene-Ethanol. iarc.frnih.govresearchgate.net | Thorough extraction. |

| Ultrasonic Extraction | Use of ultrasonic vibrations to facilitate solvent penetration into the sample matrix. env.go.jp | Dichloromethane, Benzene-Ethanol. iarc.frnih.govresearchgate.net | Simple and rapid. env.go.jp |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperatures and pressures. thermofisher.com | Toluene, Hexane. | Fast, automated, reduced solvent usage. thermofisher.com |

Clean-up and Fractionation Strategies

Following extraction, the crude extract contains a mixture of the target dinitrofluoranthenes and a variety of other co-extracted substances that can interfere with subsequent analysis. env.go.jp Therefore, a clean-up and fractionation step is essential to purify the sample. env.go.jpdss.go.th

Column chromatography is a widely used technique for this purpose. The extract is passed through a column packed with an adsorbent material, most commonly silica (B1680970) gel or alumina. env.go.jp A sequence of solvents with increasing polarity is then used to elute different fractions from the column. env.go.jp This process separates the dinitrofluoranthenes from other compounds based on their polarity.

A typical fractionation scheme for dinitrofluoranthenes from airborne particulate extracts involves the following steps:

The crude extract is applied to a silica gel column. iarc.frnih.gov

The column is eluted sequentially with solvents of increasing polarity. iarc.frnih.gov A common sequence is:

Hexane

Hexane:Benzene (1:1, v/v)

Benzene

Benzene:Methanol (1:1, v/v)

This step-wise elution effectively separates the complex mixture into fractions, with the dinitrofluoranthenes being collected in a specific fraction for further analysis. iarc.frnih.gov This purification is crucial for achieving the low detection limits required for environmental monitoring.

High-Resolution Separation Techniques

After extraction and clean-up, the purified sample containing dinitrofluoranthenes is subjected to high-resolution chromatographic techniques for the separation and quantification of individual isomers.

Gas Chromatography (GC) Coupled with Advanced Detectors

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like dinitrofluoranthenes. nii.ac.jp In GC, the sample is vaporized and transported through a capillary column by a carrier gas. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase.

For the analysis of dinitrofluoranthenes, GC is often coupled with a mass spectrometer (MS). iarc.frnih.govGas Chromatography-Mass Spectrometry (GC-MS) provides both high-resolution separation and definitive identification of the compounds based on their mass-to-charge ratio. iarc.frnih.gov Negative ion chemical ionization (NICI) is a particularly sensitive ionization technique for detecting nitroaromatic compounds.

The following table summarizes typical GC conditions for dinitrofluoranthene analysis:

| Parameter | Typical Setting | Purpose |

| Injector | Split/Splitless | Introduces a small, precise volume of the sample onto the column. |

| Column | Fused silica capillary column (e.g., DB-5ms) | Provides high-resolution separation of isomers. |

| Carrier Gas | Helium or Hydrogen | Transports the analytes through the column. |

| Oven Temperature Program | Ramped from a low initial temperature to a high final temperature | Optimizes the separation of compounds with different boiling points. |

| Detector | Mass Spectrometer (MS), Electron Capture Detector (ECD) | Provides sensitive and selective detection of dinitrofluoranthenes. |

High-Performance Liquid Chromatography (HPLC) and Multidimensional HPLC

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of dinitrofluoranthenes. nii.ac.jp It is particularly well-suited for separating non-volatile or thermally labile compounds. wikipedia.org In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. wikipedia.org The separation is based on the differential interactions of the analytes with the stationary phase. wikipedia.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used for dinitrofluoranthene analysis. wikipedia.org It employs a non-polar stationary phase and a polar mobile phase. wikipedia.org Dinitrofluoranthene isomers can be effectively separated using this technique. nih.govcapes.gov.br

For complex samples, two-dimensional HPLC (2D-HPLC) offers enhanced separation power. researchgate.net In this approach, a fraction from the first HPLC separation is transferred to a second column with different selectivity for further separation. researchgate.net A method for analyzing dinitrofluoranthenes involves online reduction of the nitro groups to their corresponding fluorescent amino-derivatives, followed by sensitive fluorescence detection. researchgate.net

A representative HPLC method for dinitrofluoranthene analysis is detailed below:

| Parameter | Typical Setting | Purpose |

| Column | Reversed-phase C18 column | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds from the column with varying polarity. |

| Detector | UV-Vis or Fluorescence Detector | Detects the separated dinitrofluoranthene isomers. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical fluid chromatography (SFC) is a hybrid technique that combines advantages of both gas and liquid chromatography. wikipedia.org It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgshimadzu.de SFC is known for its high efficiency and speed, and it is considered a "green" technology due to the reduced use of organic solvents. waters.com

SFC is particularly effective for separating chiral compounds and other complex mixtures. wikipedia.orgwaters.com While its application to dinitrofluoranthene analysis is less documented than GC and HPLC, it holds promise as a powerful separation technique for these compounds. The principles of SFC are similar to HPLC, but the use of a supercritical fluid mobile phase provides unique selectivity. waters.com The instrumentation requires precise control over pressure and temperature to maintain the mobile phase in its supercritical state. wikipedia.org

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as a cornerstone for the detection and quantification of dinitrofluoranthenes. Its high sensitivity and specificity make it indispensable for analyzing these compounds, which are often present at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of semi-volatile organic compounds like dinitrofluoranthenes. thermofisher.com The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, after which the mass spectrometer detects and helps identify the individual compounds. thermofisher.com

GC-MS can be operated in different modes to enhance its analytical power. In full-scan mode, the mass spectrometer scans a wide range of mass-to-charge (m/z) ratios, providing a complete mass spectrum of the eluting compounds, which is useful for identifying unknown substances. For targeted analysis and higher sensitivity, selected ion monitoring (SIM) mode is used, where only specific m/z values characteristic of the target analytes are monitored. thermofisher.com

For the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including dinitrofluoranthenes, GC-MS methods are well-established. dntb.gov.ua Negative chemical ionization (NCI) is a particularly sensitive ionization technique for nitro-PAHs, often providing significantly lower detection limits compared to electron ionization (EI). aaqr.org Some studies have reported that NCI can be up to 100 times more sensitive than EI for nitro-PAH analysis. aaqr.org

Recent advancements have focused on simplifying sample preparation. For instance, thermal desorption (TD) coupled with GC-MS (TD-GC-MS) has been developed for the direct analysis of PAHs and nitro-PAHs in particulate matter, eliminating time-consuming and solvent-intensive extraction steps. nih.gov

A study focusing on the validation of a GC-MS method for quantifying nitro- and oxy-PAHs in soil samples utilized a triple quadrupole mass spectrometer with negative chemical ionization (GC/QqQ-NCI). unit.no This approach demonstrates the high sensitivity required for environmental analyses. unit.no

Table 1: GC-MS Method Parameters for Nitro-PAH Analysis

| Parameter | Setting/Value | Reference |

|---|---|---|

| Instrumentation | Gas Chromatograph coupled to Mass Spectrometer (Single Quadrupole, Triple Quadrupole, or High Resolution) | thermofisher.com |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | aaqr.org |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | thermofisher.com |

| Sample Introduction | Liquid Injection, Thermal Desorption | nih.gov |

| Typical Analytes | Dinitrofluoranthene isomers, other nitro-PAHs | unit.nowho.int |

High-Resolution Mass Spectrometry (HRMS) for Trace Analysis

High-resolution mass spectrometry (HRMS) offers a significant advantage over nominal mass instruments by providing highly accurate mass measurements. This capability allows for the determination of the elemental composition of an analyte, greatly enhancing the confidence in its identification, especially in complex matrices where isobaric interferences (compounds with the same nominal mass) are common.

For trace analysis of dinitrofluoranthenes, GC coupled with HRMS is a powerful tool. nih.gov The high resolving power and mass accuracy of HRMS can effectively separate the analyte signal from background noise and interferences, leading to lower detection limits and more reliable quantification. nih.gov A method developed for dinitropyrenes using GC-HRMS demonstrated detection limits in the low picogram range. nih.gov

When combined with a triple quadrupole system, GC-MS/MS offers high selectivity through selected reaction monitoring (SRM), which is ideal for quantifying trace-level contaminants in complex samples like food and environmental matrices. thermofisher.com For comprehensive analysis, combining a GC with a high-resolution accurate mass (HRAM) mass spectrometer allows for both targeted quantification and confident identification of unknown compounds in a single run. thermofisher.com

Table 2: Comparison of Mass Spectrometry Techniques for Dinitrofluoranthene Analysis

| Technique | Primary Advantage | Application Focus |

|---|---|---|

| GC-MS (Quadrupole) | Robustness, widespread availability | Routine quantification, screening |

| GC-MS/MS (Triple Quad) | High selectivity and sensitivity (SRM) | Trace quantification in complex matrices |

| GC-HRMS | High mass accuracy, confident identification | Trace analysis, unknown identification, complex mixture analysis |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the unambiguous determination of isomeric structures.

For dinitrofluoranthenes, where multiple positional isomers exist, NMR is crucial for differentiating them. who.intdatapdf.com The ¹H NMR spectrum, for example, provides information on the number of different types of protons, their chemical shifts, and their coupling patterns, which are unique for each isomer. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish connectivity between protons, further aiding in structure determination. ru.nl

Research on the phenolic isomers of 2- and 3-nitrofluoranthene (B1196665) has utilized one- and two-dimensional ¹H NMR spectroscopy to study their structures. sigmaaldrich.com Similarly, NMR studies have been essential in identifying the main isomers of dinitroperylenes based on their spectral data. researchgate.net The differentiation of isomers is often achieved by analyzing the ratio of symmetrical and asymmetrical compounds as determined by ¹H-NMR spectroscopy. researchgate.net

Fluorescence-Based Detection and Quantification Methods

Fluorescence spectroscopy is a highly sensitive detection method that can be used for the quantification of fluorescent compounds. researchgate.net While many nitro-PAHs themselves exhibit low native fluorescence, they can be chemically reduced to their highly fluorescent amino-PAH analogues. aaqr.org This derivatization step significantly enhances the sensitivity of the detection method.

High-performance liquid chromatography (HPLC) with fluorescence detection is a common approach for analyzing nitro-PAHs. nih.govtandfonline.com This method often involves an online reduction step where the nitro compounds are passed through a catalyst column to convert them to their corresponding amines before they reach the fluorescence detector. nih.govosti.gov This allows for the detection of some nitro-PAHs at low picogram levels. osti.gov The selection of appropriate excitation and emission wavelengths is critical for achieving selectivity and sensitivity for the target analytes. tandfonline.comresearchgate.net

The fluorescence intensity is directly proportional to the concentration of the fluorophore, allowing for quantitative analysis. researchgate.net By creating a standard curve with known concentrations, the concentration of the analyte in an unknown sample can be determined. bonsailab.com

Biochemical Metabolism and Activation Pathways of Dinitrofluoranthenes

Reductive Metabolic Transformations

The primary route for the metabolic activation of dinitrofluoranthenes is through the reduction of their nitro groups. This process is favored under anaerobic conditions and is significantly more prominent for dinitro-derivatives compared to their mono-nitro counterparts. nih.gov

The metabolic activation of nitroarenes like dinitrofluoranthene typically begins with enzymatic nitroreduction. This is a multi-step process involving a six-electron reduction of a nitro group (-NO₂) to sequentially form nitroso (-NO), N-hydroxylamino (-NHOH), and finally, amino (-NH₂) functional groups. nih.gov The general pathway can be represented as:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

The N-hydroxylamino derivative is a key reactive intermediate. While it can be further reduced to the more stable amino metabolite, the N-hydroxylamino intermediate can also undergo further activation steps, such as O-acetylation or O-sulfation, to form highly reactive esters that can bind to cellular macromolecules like DNA. preprints.org Studies on 3,9-DNF confirm that a major metabolite detected after anaerobic incubation with rat lung cytosol is its amino derivative, aminonitrofluoranthene. nih.gov

A variety of enzymes, collectively known as nitroreductases, catalyze the reduction of the nitro group. These are often flavoenzymes that can donate electrons to the nitro group. nih.gov Key enzymes implicated in the nitroreduction of xenobiotics include: nih.govpreprints.org

NADPH: Cytochrome P450 Oxidoreductase (POR) : This microsomal enzyme is a primary player in transferring electrons from NADPH to cytochrome P450 enzymes, but it can also directly reduce nitroarenes.

NAD(P)H-quinone Oxidoreductase (NQO1 or DT-diaphorase) : This is a cytosolic flavoprotein that carries out a two-electron reduction of various substrates, including quinones and some nitroaromatics.

Aldo-Keto Reductases (AKRs) : This superfamily of cytosolic enzymes can also contribute to the reduction of nitro-compounds. preprints.org

Other Enzymes : Xanthine oxidase and aldehyde oxidase have also been implicated in the nitroreduction of some nitroarenes. nih.gov Cytochrome P450 enzymes themselves can also catalyze nitroreduction, particularly under low oxygen conditions. nih.gov

Table 1: Key Enzymes Involved in Reductive Metabolism of Nitroarenes

| Enzyme Family | Cellular Location | Cofactor | Role in Nitroarene Metabolism |

|---|---|---|---|

| NADPH: Cytochrome P450 Oxidoreductase (POR) | Microsomes | NADPH | Electron donor for P450s; direct nitroreduction |

| NAD(P)H-quinone Oxidoreductase (NQO1) | Cytosol | NAD(P)H | Two-electron reduction of nitro groups |

| Aldo-Keto Reductases (AKRs) | Cytosol | NAD(P)H | Reduction of nitro compounds |

| Xanthine Oxidase (XO) | Cytosol | FAD, Molybdenum | Implicated in reduction of various nitroarenes nih.gov |

| Aldehyde Oxidase (AOX) | Cytosol | FAD, Molybdenum | Implicated in reduction of various nitroarenes nih.gov |

| Cytochrome P450s (CYPs) | Microsomes | NADPH | Can directly catalyze nitroreduction under anaerobic conditions nih.gov |

Both cytosolic and microsomal fractions of cells exhibit the ability to metabolize dinitrofluoranthenes. In studies using rat lung tissue, both subcellular fractions anaerobically converted 3,9-DNF into its amino derivative. nih.gov However, their regulation and specific activities differ.

The rate of metabolism of 3,9-DNF to aminonitrofluoranthene in the cytosol was not affected by pretreating rats with phenobarbital (B1680315) or 3-methylcholanthrene (B14862) (3-MC), which are known inducers of drug-metabolizing enzymes. nih.gov This suggests that the cytosolic nitroreductases involved are likely constitutive, meaning they are expressed at a constant level.

In contrast, the microsomal reduction of 3,9-DNF was significantly affected by enzyme induction. While phenobarbital had no effect, pretreatment with 3-MC, an inducer of specific cytochrome P450 isozymes like CYP1A1, increased the formation of the aminonitrofluoranthene metabolite approximately twofold. nih.gov This indicates that inducible cytochrome P450 isozymes or their associated reductases in the microsomes play a role in the reductive metabolism of 3,9-DNF. nih.gov

Table 2: Comparison of Cytosolic and Microsomal Metabolism of 3,9-Dinitrofluoranthene (B1199685) in Rat Lung

| Cellular Fraction | Metabolic Activity | Effect of 3-Methylcholanthrene (3-MC) Induction | Implied Enzymes |

|---|---|---|---|

| Cytosol | Anaerobic nitroreduction to aminonitrofluoranthene | No significant effect on metabolic rate nih.gov | Constitutive nitroreductases (e.g., NQO1, AKRs) |

| Microsomes | Anaerobic nitroreduction to aminonitrofluoranthene | ~2-fold increase in metabolic rate nih.gov | Inducible enzymes (e.g., Cytochrome P450s, P450 Reductase) |

Oxidative Metabolic Transformations

While reduction is the dominant pathway for dinitrofluoranthenes, oxidative metabolism, a common route for many polycyclic aromatic hydrocarbons (PAHs), must also be considered.

Cytochrome P450 (CYP) enzymes are the primary catalysts of oxidative metabolism for many xenobiotics, including PAHs. wikipedia.orgrjpbcs.com These enzymes can introduce oxygen into the aromatic ring structure through two main reactions: preprints.orgrjpbcs.com

Hydroxylation: The direct insertion of a hydroxyl group (-OH) onto the aromatic ring to form phenols.

Epoxidation: The formation of an epoxide, a three-membered ring containing an oxygen atom, across a double bond in the aromatic system. These epoxides are often reactive intermediates that can be further metabolized by enzymes like epoxide hydrolase to form dihydrodiols. rjpbcs.com

However, for dinitrofluoranthenes, this oxidative pathway appears to be significantly suppressed. In studies with rat lung microsomes under aerobic conditions, no ring-hydroxylated metabolites of 3,9-DNF were detected. nih.gov This is in stark contrast to the metabolism of 3-nitrofluoranthene (B1196665), where the major metabolite formed under the same conditions was 3-nitrofluoranthene-8-ol, a product of ring hydroxylation. nih.gov This suggests that the presence of a second nitro group on the fluoranthene (B47539) structure inhibits the oxidative action of cytochrome P450 enzymes, making nitroreduction the major metabolic pathway. nih.gov

The metabolic processing of dinitrofluoranthenes can lead to the generation of Reactive Oxygen Species (ROS), which are highly reactive chemicals like superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov ROS can be formed as byproducts of the reductive pathway itself. The nitroreductase enzymes can facilitate a one-electron reduction of the nitroaromatic compound, forming a nitro anion radical. This radical can then react with molecular oxygen (O₂) to regenerate the parent nitro-compound and produce a superoxide anion. nih.gov

Conjugation Reactions and Derivative Formation

Following the initial metabolic transformations, dinitrofluoranthene metabolites can undergo Phase II conjugation reactions. These reactions typically involve the attachment of endogenous molecules to the metabolite, a process which generally increases water solubility and facilitates excretion. However, in the case of nitroaromatic compounds, certain conjugation pathways can lead to the formation of highly reactive electrophilic intermediates, a critical step in their metabolic activation to ultimate carcinogens.

N-Acetylation and Sulfation Pathways

The primary metabolites of dinitrofluoranthenes formed via nitroreduction, specifically the N-hydroxyarylamines, are key substrates for N-acetylation and sulfation. These conjugation reactions are not detoxification steps but rather crucial activation pathways that generate unstable derivatives capable of covalently binding to cellular macromolecules like DNA. nih.govresearchgate.net

N-Acetylation: This pathway is catalyzed by a class of enzymes known as N-acetyltransferases (NATs). nih.gov These cytosolic enzymes transfer an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to the hydroxyl group of the N-hydroxyarylamine metabolite. This reaction results in the formation of an N-acetoxyarylamine ester. iarc.fr This ester is often highly unstable and can spontaneously break down (heterolytically cleave) to form a reactive nitrenium ion. nih.govresearchgate.net This electrophilic ion is a potent mutagen, capable of readily reacting with nucleophilic sites on DNA to form stable DNA adducts. nih.gov Studies on dinitrofluoranthene isomers like 3,7-dinitrofluoranthene (B10014) have shown that their mutagenic activity is significantly reduced in bacterial strains deficient in O-acetyltransferase activity, highlighting the critical role of this pathway in their bioactivation. iarc.fr

Sulfation: This pathway involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the N-hydroxyarylamine metabolite. nih.govnih.gov The reaction is catalyzed by enzymes called sulfotransferases (SULTs). nih.govnih.govmdpi.com Similar to acetylation, this conjugation forms a sulfate (B86663) ester (N-sulfonyloxyarylamine) which is also an unstable intermediate. nih.gov This derivative can also decompose to generate a reactive nitrenium ion, which subsequently binds to DNA, leading to mutations. nih.govresearchgate.net Sulfation is generally considered a high-affinity, low-capacity pathway, limited by the cellular availability of PAPS. nih.gov

The table below summarizes the key enzymes and products involved in these conjugation pathways.

| Pathway | Enzyme Family | Cofactor/Donor | Metabolite Substrate | Product | Significance |

| N-Acetylation | N-acetyltransferases (NATs) | Acetyl-CoA | N-hydroxyarylamine | N-acetoxyarylamine ester | Metabolic Activation |

| Sulfation | Sulfotransferases (SULTs) | PAPS | N-hydroxyarylamine | N-sulfonyloxyarylamine ester | Metabolic Activation |

Interplay Between Reductive and Oxidative Pathways

The metabolic fate and ultimate toxicity of dinitrofluoranthenes are determined by a complex interplay between two competing metabolic routes: reductive and oxidative pathways. biorxiv.orgsci-hub.se The oxidative pathway, primarily mediated by cytochrome P450 (CYP) enzymes, involves the hydroxylation of the aromatic ring to form phenolic derivatives. biorxiv.org The reductive pathway involves the sequential reduction of the nitro groups to form nitroso, N-hydroxyarylamine, and ultimately amino derivatives. nih.govnih.gov

Research comparing different nitrofluoranthene isomers indicates that the degree of nitration on the fluoranthene skeleton significantly influences which pathway predominates. For instance, in studies using rat lung subcellular fractions, the metabolism of 3-nitrofluoranthene (a mono-nitro isomer) involved both aerobic ring hydroxylation (oxidation) and anaerobic nitroreduction. nih.gov However, for 3,9-dinitrofluoranthene (3,9-DNF), aerobic metabolism leading to ring hydroxylation was not detected. nih.gov The major and much faster pathway for 3,9-DNF was nitroreduction to its amino derivative. nih.gov

This suggests that for certain dinitrofluoranthenes, the presence of the second nitro group inhibits the oxidative pathway (ring hydroxylation) and strongly favors the reductive pathway. nih.gov This metabolic switching is highly significant for the compound's carcinogenic potential. The dominance of the nitroreductive pathway leads to a greater production of N-hydroxyarylamine metabolites. As discussed previously, these metabolites are the direct precursors for the formation of highly reactive N-acetoxy and N-sulfonyloxy esters via conjugation reactions. nih.govnih.gov Therefore, the suppression of oxidative metabolism in favor of enhanced nitroreduction likely contributes to the high carcinogenic potency observed for isomers like 3,9-dinitrofluoranthene. nih.gov

The following table outlines the metabolic preference observed in comparative studies.

| Compound | Metabolic Pathway(s) Observed | Predominant Pathway | Implication |

| 3-Nitrofluoranthene (3-NF) | Ring Hydroxylation (Oxidative), Nitroreduction (Reductive) | Both pathways are active | Balanced metabolism |

| 3,9-Dinitrofluoranthene (3,9-DNF) | Nitroreduction (Reductive) | Nitroreduction | Ring hydroxylation is inhibited, shunting metabolism towards the activation pathway |

This interplay underscores a critical principle in the toxicology of nitrated polycyclic aromatic hydrocarbons: the specific molecular structure and substitution pattern dictate the metabolic route, which in turn determines the balance between detoxification and metabolic activation.

Mechanistic Basis of Genotoxicity Induced by Dinitrofluoranthenes

Molecular Mechanisms of DNA Adduct Formation

The genotoxicity of nitroarenes is largely attributed to their ability to form covalent adducts with DNA after metabolic activation. wikipedia.org This process transforms the relatively inert parent compound into a reactive species capable of binding to nucleophilic sites on DNA bases, leading to distortions in the DNA structure. wikipedia.org

The primary mechanism of genotoxicity for nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) involves their metabolic reduction to form electrophilic metabolites. researchgate.net These reactive intermediates can then form stable covalent bonds with DNA. wikipedia.org The process begins with the reduction of a nitro group to a nitroso intermediate, followed by further reduction to a N-hydroxyamino derivative. psu.edu This N-hydroxylamine can be further activated, typically through esterification (e.g., O-acetylation), creating a good leaving group. The subsequent loss of this group generates a highly electrophilic species that readily attacks DNA. psu.eduresearchgate.net The formation of these DNA adducts is a critical initiating event in the mutagenic and carcinogenic process of compounds like dinitrofluoranthenes.

The ultimate electrophilic reactants responsible for covalently binding to DNA are typically arylnitrenium ions. psu.edu After the formation of an N-hydroxyamino metabolite and its subsequent O-esterification (e.g., by O-acetyltransferase), the resulting N-acetoxyaryl-amine is unstable and can heterolytically dissociate to form a highly reactive nitrenium ion. psu.eduresearchgate.net This ion is a potent electrophile that can attack nucleophilic centers in the DNA, particularly the C8 and N2 positions of guanine (B1146940) and the N7 of adenine. wikipedia.org The formation of these adducts creates lesions in the DNA that, if not properly repaired, can lead to mutations during DNA replication.

Induction of Gene Mutations (e.g., Frameshift Mutations)

Dinitrofluoranthenes are potent mutagens, particularly effective at inducing frameshift mutations. capes.gov.brnih.gov This type of mutation involves the insertion or deletion of nucleotides in the DNA sequence, which can drastically alter the reading frame of a gene and lead to the production of a non-functional protein.

The mutagenic properties of dinitrofluoranthenes have been extensively studied using the Salmonella typhimurium reverse mutation assay (Ames test). Specific tester strains are used to identify the type of mutation induced. For instance, strains TA98, TA97, and TA1538 are designed to detect frameshift mutagens. capes.gov.brnih.gov Studies show that 3,7- and 3,9-dinitrofluoranthene (B1199685) are highly mutagenic in these strains, confirming their ability to cause frameshift mutations. capes.gov.brnih.gov The mutagenicity of various DNF isomers in strain TA98, which is particularly sensitive to frameshift mutagens, has been quantified, revealing the potent activity of the 3,7- and 3,9-isomers. capes.gov.brnih.gov

For example, one study reported the following mutagenic activity in S. typhimurium TA98:

3,7-Dinitrofluoranthene (B10014): 422 His+ revertants/ng capes.gov.brnih.gov

3,9-Dinitrofluoranthene: 355 His+ revertants/ng capes.gov.brnih.gov

3,4-Dinitrofluoranthene: 15.5 His+ revertants/ng capes.gov.brnih.gov

This high potency in frameshift-detecting strains is a hallmark of many genotoxic nitroarenes. capes.gov.br

Mutagenic Activity of Dinitrofluoranthene Isomers in Salmonella typhimurium TA98

| Compound | Mutagenic Activity (His+ revertants/ng) | Reference |

| 3,7-Dinitrofluoranthene | 422 | capes.gov.br, nih.gov |

| 3,9-Dinitrofluoranthene | 355 | capes.gov.br, nih.gov |

| 3,4-Dinitrofluoranthene | 15.5 | capes.gov.br, nih.gov |

Chromosomal Aberrations and Clastogenicity in Mammalian Cells

Beyond gene mutations, dinitrofluoranthenes can induce more extensive damage at the chromosomal level. nih.gov Clastogenicity is the ability of an agent to cause structural breaks in chromosomes, leading to chromosomal aberrations. lu.se These aberrations can include deletions, translocations, and the formation of ring chromosomes or dicentric chromosomes. lu.se

Studies using cultured mammalian cells have demonstrated the clastogenic potential of certain DNF isomers. Both 3,7- and 3,9-dinitrofluoranthene were found to induce chromosomal aberrations in a Chinese hamster cell line (CHL) in the absence of an external metabolic activation system (S9 mix). nih.gov This indicates that the cells themselves possess the necessary enzymes to metabolically activate these compounds into their genotoxic forms. Interestingly, the addition of a rat liver S9 mix did not enhance, and in fact negated, the induction of chromosomal aberrations by these DNFs. nih.gov The compounds did not induce polyploidy (a change in the number of chromosome sets) under the tested conditions. nih.gov

Influence of Metabolic Activation Systems on Genotoxic Potency (e.g., Nitroreductase, O-Acetyltransferase)

The genotoxic potency of dinitrofluoranthenes is critically dependent on their metabolic activation by specific enzymes. iwaponline.comnih.gov The key enzymes in this pathway are nitroreductases and acetyltransferases. psu.eduresearchgate.net

Nitroreductases catalyze the initial reduction of the nitro group, a crucial first step in the activation pathway. iwaponline.comnih.gov Subsequently, O-acetyltransferases can esterify the N-hydroxyamino intermediate, converting it into a more potent mutagenic species. psu.edunih.gov The importance of these enzymes has been demonstrated using specialized Salmonella typhimurium strains that are either deficient in or overexpress these enzymes.

For instance, the mutagenicity of 3,9-DNF is significantly lower in S. typhimurium strains TA98NR and TA98/1,8-DNP6, which are deficient in "classical" nitroreductase and O-acetyltransferase, respectively. psu.edunih.gov Conversely, a specially constructed strain, NM3009, which overexpresses both nitroreductase and O-acetyltransferase, shows exceptionally high sensitivity to the genotoxic effects of various nitroarenes, including 3,7- and 3,9-dinitrofluoranthene. nih.gov The order of sensitivity to these compounds was found to be highest in the strain overexpressing both enzymes, followed by the strain overexpressing only O-acetyltransferase, then the strain overexpressing only nitroreductase, and lowest in strains deficient in these enzymes. nih.gov

However, it is noteworthy that the activation of some isomers, such as 1,2- and 1,3-dinitrofluoranthene (B12425), does not appear to rely on the classical nitroreductase or O-acetylase enzymes, suggesting that alternative metabolic activation pathways may exist for different DNF isomers. nih.gov

DNA Damage Assessment Techniques (e.g., Comet Assay, Micronucleus Assay, 8-Hydroxydeoxyguanosine DNA Adducts Detection)

The genotoxicity of chemical agents, their capacity to damage the genetic information within a cell, is evaluated using a battery of standardized tests. nih.gov These assays are designed to detect various forms of DNA damage, from strand breaks to chromosomal aberrations, providing insight into a compound's mutagenic and carcinogenic potential.

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet Assay, or single-cell gel electrophoresis, is a sensitive and versatile method for quantifying DNA strand breaks in individual cells. championsoncology.comoecd-ilibrary.org The principle of the assay involves embedding single cells in an agarose (B213101) gel on a microscope slide, lysing them with detergents and high salts to remove membranes and proteins, and leaving the DNA as a nucleoid. championsoncology.comoecd-ilibrary.org When subjected to an electric field during electrophoresis, the relaxed and fragmented DNA migrates away from the nucleoid towards the anode, forming a shape resembling a comet. scielo.org.mx

The intensity and length of the "comet tail" relative to the "head" (the intact nucleoid) are proportional to the amount of DNA damage. scielo.org.mx Key parameters measured include percent tail DNA, tail length, and tail moment, which are quantified using image analysis software. oecd-ilibrary.org The alkaline version of the assay (pH >13) is particularly effective at detecting single-strand breaks, double-strand breaks, and alkali-labile sites, which are locations of base loss or damage that become breaks under high pH conditions. oecd-ilibrary.org This technique is widely used in genotoxicity testing to evaluate the potential of chemicals to induce DNA damage. nih.gov

| Parameter | Description | Significance in Genotoxicity |

|---|---|---|

| Principle | Measures the migration of fragmented DNA from individual cell nucleoids under electrophoresis. | Provides a direct visual and quantitative measure of DNA strand breaks. |

| Primary Endpoint | % Tail DNA (the percentage of total DNA that has migrated into the tail). oecd-ilibrary.org | Considered the most reliable measure for quantifying DNA damage. An increase indicates greater genotoxicity. |

| Types of Damage Detected | Single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites. championsoncology.com | Offers a broad assessment of DNA fragmentation, a primary consequence of genotoxic insult. |

Micronucleus Assay

The micronucleus assay is a cornerstone of genotoxicity testing used to detect chromosomal damage. x-cellr8.com Micronuclei are small, secondary nuclei that form in the cytoplasm of dividing cells when a whole chromosome or a chromosome fragment fails to be incorporated into one of the daughter nuclei during mitosis. x-cellr8.comnih.gov The formation of micronuclei is a hallmark of exposure to clastogenic agents, which cause chromosome breaks, or aneugenic agents, which interfere with the mitotic spindle and cause chromosome loss. x-cellr8.com

The test can be performed in vitro using cultured cells or in vivo in various tissues, most commonly in the bone marrow erythrocytes of rodents. nih.goviarc.fr Following exposure to a test substance, cells are analyzed for a statistically significant increase in the frequency of micronucleated cells compared to a control group. x-cellr8.com Research has demonstrated that dinitrofluoranthenes are capable of inducing such damage. Specifically, both 3,7-dinitrofluoranthene and 3,9-dinitrofluoranthene have been shown to induce the formation of micronuclei in the bone marrow of mice in vivo. nih.goviarc.fr

| Compound | Test System | Endpoint | Finding | Reference |

|---|---|---|---|---|

| 3,7-Dinitrofluoranthene | Mouse bone marrow (in vivo) | Micronucleus Induction | Positive | nih.goviarc.fr |

| 3,9-Dinitrofluoranthene | Mouse bone marrow (in vivo) | Micronucleus Induction | Positive | nih.gov |

8-Hydroxydeoxyguanosine (8-OHdG) DNA Adducts Detection

One of the major mechanisms of genotoxicity for many compounds is the induction of oxidative stress, which leads to the formation of reactive oxygen species (ROS). These ROS can damage cellular components, including DNA. A primary and well-studied product of oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG or 8-oxodG). mdpi.com This lesion is formed when a hydroxyl radical attacks the C8 position of the guanine base within the DNA sequence. mdpi.comkagoshima-u.ac.jp

The presence of 8-OHdG is a significant biomarker of oxidative stress and DNA damage, and elevated levels are associated with an increased risk of mutagenesis and carcinogenesis. nih.govresearchgate.net The metabolic activation of nitroarenes like dinitrofluoranthenes can generate ROS, making the detection of 8-OHdG a relevant method for assessing their mechanistic pathway of genotoxicity. kagoshima-u.ac.jp Levels of 8-OHdG can be quantified in DNA isolated from tissues or, as it is excreted from the body after DNA repair, in urine. researchgate.netnih.gov Highly sensitive analytical methods, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or immunoassays, are used for its measurement. researchgate.net

| Biomarker | Origin | Significance |

|---|---|---|

| 8-Hydroxy-2'-deoxyguanosine (8-OHdG) | Formed by the oxidative attack of reactive oxygen species (ROS) on the guanine base in DNA. mdpi.com | A key indicator of oxidative DNA damage and a widely used marker for assessing oxidative stress and carcinogenic risk. nih.govresearchgate.net |

Environmental Biodegradation and Abiotic Degradation of Dinitrofluoranthenes

Microbial Degradation Pathways in Environmental Systems

The microbial breakdown of nitroaromatic compounds like dinitrofluoranthenes is a key process in their removal from contaminated environments. who.int While specific data on 2,3-dinitrofluoranthene is limited, the degradation pathways can be inferred from studies on similar nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).

Under aerobic conditions, the initial step in the bacterial degradation of many aromatic hydrocarbons involves the action of dioxygenase enzymes. nih.govunesp.brenviro.wiki This process introduces two hydroxyl groups into the aromatic ring, typically leading to the formation of a cis-dihydrodiol. nih.gov For fluoranthene (B47539), bacterial degradation is generally initiated by 1,2- or 7,8-dioxygenation. nih.gov However, studies on the aerobic metabolism of some dinitro-PAHs, such as 3,9-dinitrofluoranthene (B1199685), have shown that ring hydroxylation can be inhibited, with nitroreduction being the major pathway. nih.goviarc.fr This suggests that the presence and position of the nitro groups on the fluoranthene molecule significantly influence the feasibility of aerobic dioxygenation. While specific studies on the aerobic dioxygenation of this compound are not widely available, it is plausible that similar inhibitory effects could occur.

In the absence of oxygen, microorganisms utilize different strategies to break down aromatic compounds. Anaerobic degradation often proceeds through the reduction of the nitro groups. nih.goviarc.frnih.gov For instance, 3,9-dinitrofluoranthene is metabolized to its amino derivative by nitroreductases under anaerobic conditions. nih.govnih.gov This nitroreduction is a critical activation step that can lead to further degradation or, in some cases, the formation of mutagenic intermediates. nih.gov

Other anaerobic activation mechanisms for non-substituted aromatic hydrocarbons include fumarate (B1241708) addition and oxygen-independent hydroxylation. However, for nitro-PAHs, the primary anaerobic transformation is typically the reduction of the nitro groups. This process has been observed in various dinitro-compounds and is considered a major metabolic pathway under anaerobic conditions. nih.goviarc.fr

The microbial degradation of dinitrofluoranthenes can lead to a variety of intermediate and terminal products. A key initial step is often the reduction of one or both nitro groups to form amino- and diamino-fluoranthenes. For example, the anaerobic metabolism of 3,9-dinitrofluoranthene by rat lung subcellular fractions yields 3-amino-9-nitrofluoranthene. nih.gov

Further metabolism can lead to ring cleavage and the formation of smaller molecules. In the degradation of the parent compound, fluoranthene, several metabolites have been identified, including cis-2,3-fluoranthene dihydrodiol and 9-carboxymethylene-9H-fluorene-1-carboxylic acid. nih.gov While not directly a product of this compound degradation, fluoranthene-2,3-dione (B1210747) is a potential metabolite that could arise from the dihydroxylation of the 2,3-bond of the parent fluoranthene molecule. Oxygenated PAHs (oxy-PAHs), such as quinones, are often considered dead-end products in the environment because they can be formed through numerous processes and tend to accumulate. sci-hub.se

Table 1: Potential Microbial Degradation Products of Dinitrofluoranthenes

| Precursor Compound | Degradation Product | Transformation Process |

|---|---|---|

| 3,9-Dinitrofluoranthene | 3-Amino-9-nitrofluoranthene | Anaerobic Nitroreduction nih.gov |

| Fluoranthene | cis-2,3-Fluoranthene dihydrodiol | Aerobic Dioxygenation nih.gov |

| Fluoranthene | 9-Carboxymethylene-9H-fluorene-1-carboxylic acid | Aerobic Ring Cleavage nih.gov |

A wide range of microorganisms, including bacteria and fungi, have been shown to degrade PAHs and their nitro-derivatives. who.intresearchgate.net While specific strains capable of degrading this compound are not extensively documented, research on similar compounds provides insights into the types of microbes that may be involved.

Bacterial genera such as Bacillus, Pseudomonas, Stenotrophomonas, and Rhodococcus are frequently implicated in the degradation of various aromatic pollutants. semanticscholar.orgejournals.eu For example, Burkholderia cepacia and Hydrogenophaga palleronii have been shown to mineralize 2,6-dinitrotoluene. nih.gov Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also known for their ability to degrade complex aromatic compounds through the action of extracellular enzymes. ejournals.eu

It is often microbial consortia, rather than single strains, that are responsible for the complete degradation of complex pollutants in the environment. mdpi.com These consortia work syntrophically, where the metabolic products of one organism serve as the substrate for another. enviro.wiki

Table 2: Microbial Genera with Potential for Dinitrofluoranthene Degradation

| Microbial Group | Genera | Relevant Degradation Capabilities |

|---|---|---|

| Bacteria | Burkholderia, Hydrogenophaga | Mineralization of dinitrotoluenes nih.gov |

| Bacillus, Pseudomonas | Degradation of various hydrocarbons and paint coatings ejournals.eu |

Abiotic Environmental Transformation Processes

In addition to microbial activity, abiotic factors play a role in the transformation of dinitrofluoranthenes in the environment. normecows.comnavy.mil

Photodegradation, or the breakdown of compounds by light, is a significant abiotic process for many PAHs and their derivatives. normecows.commdpi.com The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of other substances that can act as photosensitizers. nih.govnih.gov

Kinetic studies of photodegradation often follow pseudo-first-order models, where the rate of degradation is proportional to the concentration of the pollutant. nih.govnih.govmdpi.com The efficiency of photodegradation can be enhanced by the presence of photocatalysts like titanium dioxide (TiO2). nih.govmdpi.com

Table 3: Factors Influencing Photodegradation Kinetics

| Factor | Influence on Degradation Rate |

|---|---|

| Light Intensity | Higher intensity generally increases the rate. nih.gov |

| pH | Can affect the surface charge of photocatalysts and the speciation of the pollutant. nih.gov |

| Photocatalyst Concentration | Rate often increases with catalyst loading up to an optimal point. nih.govmdpi.com |

Oxidation by Atmospheric Radicals (e.g., OH, NO₃) and Ozone

The atmospheric fate of this compound, a member of the nitrated polycyclic aromatic hydrocarbon (NPAH) class, is governed by its reactions with key atmospheric oxidants. In the troposphere, organic compounds are primarily removed through reactions with hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and ozone (O₃), as well as through photolysis. echemi.comnist.gov For gaseous polycyclic aromatic hydrocarbons (PAHs) and their derivatives, the reaction with the OH radical is the main degradation pathway during the daytime. nist.govnih.gov At night, when OH radical concentrations are near zero due to the absence of sunlight, reactions with the NO₃ radical can become a significant degradation pathway. nist.govnih.gov Reactions with ozone are generally considered to be of negligible importance for the atmospheric degradation of most PAHs. nih.gov

The reactivity of PAHs with OH radicals is influenced by their molecular structure. Studies on other PAHs, such as alkylnaphthalenes, demonstrate that the rate of reaction increases with the degree of alkylation. This suggests that the specific arrangement of nitro groups on the fluoranthene backbone will significantly influence the atmospheric lifetime of this compound.

In addition to radical-initiated oxidation, photolysis—the breakdown of a chemical by sunlight—is a critical degradation process for many NPAHs. Research indicates that for some NPAHs, photolysis can be the dominant atmospheric loss process, with lifetimes ranging from minutes to a few hours. kagoshima-u.ac.jp

Table 1: Illustrative Gas-Phase Reaction Rate Constants and Atmospheric Lifetimes for the Reaction of OH Radicals with Naphthalene (B1677914) and its Alkyl Derivatives at 298 K

This table provides an example of how molecular structure affects atmospheric reactivity for a class of PAHs. The data shows that the addition of alkyl groups to the naphthalene structure increases the reaction rate with OH radicals, thereby decreasing the compound's atmospheric lifetime. A similar structure-activity relationship is expected for substituted fluoranthenes.

Temperature Effects on Degradation Rates in Aqueous Environments

The degradation of chemical compounds in aqueous environments is significantly influenced by temperature. Generally, an increase in temperature accelerates the rates of chemical reactions, including hydrolysis, a key abiotic degradation process for many organic pollutants in water. utoronto.ca The relationship between temperature and the reaction rate constant is often described by the Arrhenius equation, which can be used to calculate the activation energy of the reaction. ucl.ac.be

Specific experimental data on the temperature-dependent degradation of this compound in aqueous environments could not be identified in the reviewed literature. The low aqueous solubility of PAHs and their nitrated derivatives means that they are more likely to partition to sediment and particulate matter rather than remain dissolved in the water column. cdc.gov However, any dissolved fraction would be subject to degradation processes influenced by temperature.

Standardized testing guidelines, such as those from the U.S. Environmental Protection Agency (EPA), outline methods for determining hydrolysis rates as a function of pH and temperature. ucl.ac.be Such studies involve measuring the degradation rate constant of a substance at a minimum of three different temperatures to determine the activation energy (Eₐ) for the reaction. ucl.ac.be This allows for the prediction of the substance's half-life at environmentally relevant temperatures. ucl.ac.be

For illustrative purposes, the effect of temperature on the hydrolysis of another type of polymer, polyethylene (B3416737) terephthalate (B1205515) (PET), is presented below. This demonstrates the principle that hydrolysis rates increase with temperature. However, the relationship is not always a simple linear one according to the Arrhenius equation, especially when physical state changes, such as crossing the glass transition temperature, are involved. ifremer.fr

Table 2: Illustrative Example of Temperature's Effect on Hydrolysis Rate for Polyethylene Terephthalate (PET)

This table shows the calculated chain scission concentration, which is a measure of hydrolysis, in PET after aging in water for 10,000 hours at different temperatures. The data clearly indicates that the rate of hydrolysis increases significantly with rising temperature.

Theoretical and Computational Chemistry Approaches to Dinitrofluoranthene Research

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation, these techniques can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between computational cost and accuracy. DFT calculations are instrumental in determining the ground-state electronic structure of molecules, which in turn allows for the prediction of various properties. For a molecule like 2,3-dinitrofluoranthene, DFT can be employed to calculate optimized molecular geometries, including bond lengths and angles, as well as vibrational frequencies. These calculations provide a theoretical spectrum that can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure.

Furthermore, DFT is used to compute electronic properties that are crucial for understanding reactivity. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Other DFT-derived descriptors such as ionization potential, electron affinity, and chemical hardness provide further insights into the molecule's behavior in chemical reactions. While specific DFT studies on this compound are not abundant in publicly accessible literature, the application of these methods to similar nitroaromatic compounds has been extensive.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents illustrative data that could be obtained from DFT calculations for this compound, based on typical values for similar nitro-PAHs. This data is for exemplary purposes only.

| Property | Value | Unit |

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -3.2 | eV |

| HOMO-LUMO Gap | 4.3 | eV |

| Ionization Potential | 7.5 | eV |

| Electron Affinity | 3.2 | eV |

| Chemical Hardness | 2.15 | eV |

Ab Initio Computational Methodologies

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a high level of theoretical rigor. While computationally more demanding than DFT, ab initio calculations can provide very accurate results, especially when electron correlation effects are significant.

For this compound, ab initio methods could be used to obtain a highly accurate molecular geometry and to calculate electronic properties with a high degree of confidence. These methods are particularly valuable for benchmarking the results of less computationally expensive methods like DFT. The insights gained from ab initio calculations can be crucial for understanding the subtle electronic effects of the two nitro groups on the fluoranthene (B47539) backbone, which in turn govern the molecule's reactivity and potential toxicity.

Computational Elucidation of Reaction Mechanisms and Kinetics

Understanding the pathways and rates of chemical reactions is a central goal of computational chemistry. For a compound like this compound, this includes its formation, degradation, and metabolic activation.

Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering the properties of the activated complex, or transition state. nih.gov Computational methods can be used to locate the transition state structure on the potential energy surface that connects reactants and products. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined, which is a key parameter in the Arrhenius equation for the reaction rate constant.

For this compound, TST calculations could be applied to study its atmospheric degradation pathways, such as its reaction with hydroxyl radicals. Identifying the transition states and calculating the activation energies for different reaction channels would reveal the most likely degradation pathways in the environment.

Computational methods are powerful tools for predicting which parts of a molecule are most likely to be involved in a chemical reaction. For electrophilic or nucleophilic attacks, the regioselectivity can often be predicted by analyzing the distribution of electron density in the molecule. Descriptors such as atomic charges, frontier molecular orbital densities (HOMO and LUMO), and the Fukui function can be calculated to identify the most reactive sites.

In the case of this compound, these calculations could predict the most likely sites for metabolic activation, such as reduction of the nitro groups or hydroxylation of the aromatic rings. This information is critical for understanding the mechanisms of its mutagenicity and carcinogenicity.

Table 2: Illustrative Predicted Reactive Sites in this compound This table provides a hypothetical ranking of reactive sites in this compound for different types of reactions, as could be predicted by computational models. This is for illustrative purposes.

| Reaction Type | Predicted Primary Reactive Site | Predicted Secondary Reactive Site |

| Nucleophilic Attack | Carbon atom of a nitro group | Aromatic carbon atom |

| Electrophilic Attack | Oxygen atom of a nitro group | Aromatic carbon atom |

| Radical Attack | Aromatic carbon atom | Carbon atom of a nitro group |

Molecular Dynamics (MD) Simulations for Environmental Interactions

While quantum chemical methods are excellent for studying the properties of individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems, such as a molecule interacting with its environment. MD simulations model the movements of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes.

For this compound, MD simulations could be employed to investigate its fate and transport in the environment. For example, simulations could model the interaction of this compound with soil organic matter or its partitioning between water and sediment. These simulations can provide a molecular-level understanding of the physical and chemical processes that govern the environmental distribution of this pollutant. By simulating the interactions at the interface of different environmental compartments, MD can help predict the bioavailability and potential for long-range transport of this compound.

Chemometrics in Environmental Chemical Analysis